molecular formula C11H18N2O B1351121 4-tert-Butyl-2,6-diaminoanisole CAS No. 473269-70-4

4-tert-Butyl-2,6-diaminoanisole

Cat. No.: B1351121
CAS No.: 473269-70-4
M. Wt: 194.27 g/mol
InChI Key: SDOPSILBEXNRPI-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-diaminoanisole: is an organic compound with the molecular formula C11H18N2O 4-tert-Butyl-2,6-diamino-1-methoxybenzene . This compound is characterized by the presence of a tert-butyl group, two amino groups, and a methoxy group attached to a benzene ring. It is typically found in the form of a white to beige to orange powder or fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2,6-diaminoanisole can be achieved through various synthetic routes. One common method involves the nitration of 4-tert-butylanisole followed by reduction. The nitration step introduces nitro groups into the aromatic ring, which are subsequently reduced to amino groups using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-2,6-diaminoanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-tert-Butyl-2,6-diaminoanisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-diaminoanisole involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-2,6-diaminoanisole is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-tert-butyl-2-methoxybenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOPSILBEXNRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400320
Record name 4-tert-Butyl-2,6-diaminoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473269-70-4
Record name 4-tert-Butyl-2,6-diaminoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butyl-2,6-diaminoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-tert-Butyl-2-methoxy-1,3-dinitrobenzene (see Example 1, 1.9 g, 0.0075 mol) was added to EtOH (40 mL) under nitrogen purge. To this mixture, ammonium formate (4.9 g, 0.075 mol) was added in a single portion, followed by 10% palladium on carbon (0.75 g, 10 mole %), also in a single portion. This resulted in an immediate exotherm (temperature climbs to 30° C.), along with outgassing. Once the bubbling subsided, the mixture was slowly brought to reflux and maintained at this temperature for 3 h. An aliquot taken at this point showed over 93% conversion to a new, polar material. The mixture was filtered hot through a pad of diatomaceous earth, which was then washed twice with hot EtOH. The filtrate was concentrated under reduce pressure to obtain the title compound as a light grey solid (1.3 g, 90%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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